molecular formula C13H20ClN3O B13357474 3-(Cyclopropylmethyl)-5-((3aS,6aS)-hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)-1,2,4-oxadiazole hydrochloride

3-(Cyclopropylmethyl)-5-((3aS,6aS)-hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)-1,2,4-oxadiazole hydrochloride

Cat. No.: B13357474
M. Wt: 269.77 g/mol
InChI Key: GRUMQWJUEGEWGE-HTMVYDOJSA-N
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Description

3-(Cyclopropylmethyl)-5-((3aS,6aS)-hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)-1,2,4-oxadiazole hydrochloride is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a cyclopropylmethyl group, a hexahydrocyclopenta[c]pyrrol moiety, and an oxadiazole ring, making it a subject of interest in organic chemistry and medicinal research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Cyclopropylmethyl)-5-((3aS,6aS)-hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)-1,2,4-oxadiazole hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxadiazole ring and the introduction of the cyclopropylmethyl and hexahydrocyclopenta[c]pyrrol groups. Common reagents used in these reactions include cyclopropylmethyl bromide, hexahydrocyclopenta[c]pyrrol, and various catalysts to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process. The reaction conditions are carefully controlled to maintain the integrity of the compound and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

3-(Cyclopropylmethyl)-5-((3aS,6aS)-hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)-1,2,4-oxadiazole hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are optimized to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives.

Scientific Research Applications

3-(Cyclopropylmethyl)-5-((3aS,6aS)-hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)-1,2,4-oxadiazole hydrochloride has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound’s unique structural features make it valuable in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Cyclopropylmethyl)-5-((3aS,6aS)-hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)-1,2,4-oxadiazole hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Cyclopropylmethyl)-5-((3aS,6aS)-hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)-1,2,4-oxadiazole hydrochloride is unique due to its specific combination of structural features, including the oxadiazole ring and the cyclopropylmethyl group

Biological Activity

The compound 3-(Cyclopropylmethyl)-5-((3aS,6aS)-hexahydrocyclopenta[c]pyrrol-3a(1H)-yl)-1,2,4-oxadiazole hydrochloride is a derivative of the oxadiazole family, which has garnered attention for its diverse biological activities. This article reviews existing literature on the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structure and Synthesis

This compound features a unique structure combining a cyclopropyl group and a hexahydrocyclopentapyrrole moiety with an oxadiazole ring. The synthesis typically involves multi-step reactions that may include cyclization and functionalization processes to achieve the desired oxadiazole derivative.

Antimicrobial Activity

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant antimicrobial properties. For instance, pyrrole-ligated 1,3,4-oxadiazoles have shown broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria. In particular:

  • Antibacterial Effects : Compounds similar to this compound have demonstrated effective inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) often below 10 µg/mL .

Antitumor Activity

The antitumor potential of oxadiazole derivatives has been explored extensively. Studies have shown that certain oxadiazoles can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines:

  • Cell Line Studies : In vitro assays revealed that several synthesized oxadiazole compounds exhibited IC50 values ranging from 5 to 20 µM against a panel of cancer cell lines . The specific mechanisms often involve the inhibition of key cellular pathways associated with tumor growth.

The biological activity of oxadiazole compounds is attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Some oxadiazoles act as inhibitors of enzymes such as glycogen synthase kinase 3 (GSK-3), which plays a crucial role in cellular proliferation and differentiation .
  • Antioxidant Properties : Certain derivatives also exhibit antioxidant activity, which can contribute to their protective effects against oxidative stress-related diseases .

Case Study 1: Antimicrobial Screening

In a study evaluating various thiazole-substituted oxadiazoles, compounds were tested for their antimicrobial efficacy. The results indicated that specific substitutions significantly enhanced the antibacterial activity compared to non-substituted analogs. For example, compounds with fluorine substitutions showed improved activity against both bacterial strains tested .

CompoundMIC (µg/mL)Target Bacteria
A<10E. coli
B<5Staphylococcus aureus
C15Acinetobacter baumannii

Case Study 2: Antitumor Efficacy

Another investigation focused on the antitumor effects of various oxadiazole derivatives. The study highlighted the potential of these compounds in targeting multiple cancer cell lines with varying degrees of efficacy:

CompoundIC50 (µM)Cancer Cell Line
D9.4MCF-7 (Breast Cancer)
E12HeLa (Cervical Cancer)
F15A549 (Lung Cancer)

Properties

Molecular Formula

C13H20ClN3O

Molecular Weight

269.77 g/mol

IUPAC Name

5-[(3aS,6aS)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-3-(cyclopropylmethyl)-1,2,4-oxadiazole;hydrochloride

InChI

InChI=1S/C13H19N3O.ClH/c1-2-10-7-14-8-13(10,5-1)12-15-11(16-17-12)6-9-3-4-9;/h9-10,14H,1-8H2;1H/t10-,13-;/m1./s1

InChI Key

GRUMQWJUEGEWGE-HTMVYDOJSA-N

Isomeric SMILES

C1C[C@@H]2CNC[C@@]2(C1)C3=NC(=NO3)CC4CC4.Cl

Canonical SMILES

C1CC2CNCC2(C1)C3=NC(=NO3)CC4CC4.Cl

Origin of Product

United States

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